2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone
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Overview
Description
2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone is an organic compound with the molecular formula C19H14O3 It is a derivative of naphthoquinone, characterized by the presence of a methyl group at the second position and a phenacyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone typically involves the reaction of 2-methyl-1,4-naphthoquinone with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The phenacyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and cytotoxic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its cytotoxic activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone involves its interaction with cellular components, leading to oxidative stress and apoptosis in cancer cells. The compound can generate reactive oxygen species (ROS) that damage cellular structures, ultimately triggering cell death. It may also inhibit specific enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-naphthoquinone: Lacks the phenacyl group, making it less reactive in certain substitution reactions.
3-Phenacyl-1,4-naphthoquinone: Similar structure but without the methyl group at the second position.
2-Methyl-3-phenacyl-1,4-naphthoquinone: Another derivative with slight structural variations.
Uniqueness
2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone is unique due to the presence of both the methyl and phenacyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-methyl-3-phenacylnaphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-12-16(11-17(20)13-7-3-2-4-8-13)19(22)15-10-6-5-9-14(15)18(12)21/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJWXHMJMZXPLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363029 |
Source
|
Record name | 2-methyl-3-(2-oxo-2-phenylethyl)naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88007-98-1 |
Source
|
Record name | 2-methyl-3-(2-oxo-2-phenylethyl)naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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